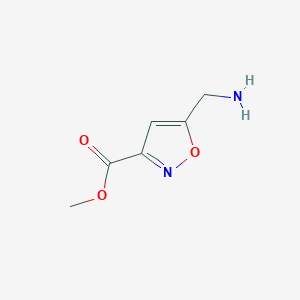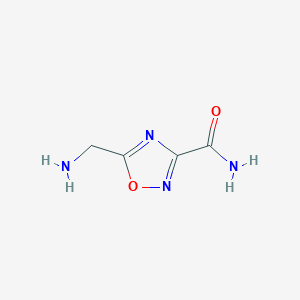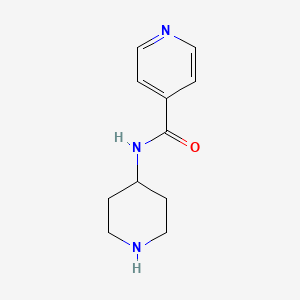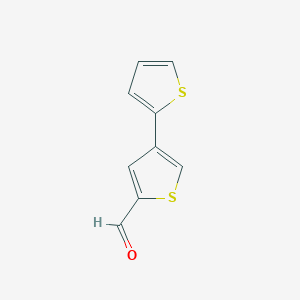
4-(Thiophen-2-yl)thiophene-2-carbaldehyde
Overview
Description
“4-(Thiophen-2-yl)thiophene-2-carbaldehyde” is a chemical compound that belongs to the family of thiophenes . Thiophenes are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . This compound is a derivative of thiophene, which is a five-membered ring made up of one sulfur atom and four carbon atoms .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis
Thiophene derivatives, including “4-(Thiophen-2-yl)thiophene-2-carbaldehyde”, can undergo various chemical reactions. As mentioned earlier, they can be synthesized through condensation reactions . They can also participate in other types of reactions, but specific reactions involving “4-(Thiophen-2-yl)thiophene-2-carbaldehyde” are not mentioned in the search results.Scientific Research Applications
Design and Synthesis of Arylthiophene-2-Carbaldehydes and Their Biological Evaluation
A series of novel 4-arylthiophene-2-carbaldehyde compounds were synthesized and showed promising biological activities. These compounds exhibited good antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities. Specifically, one compound demonstrated superior antibacterial activity against Pseudomonas aeruginosa and exceptional nitric oxide scavenging ability, while another showed remarkable haemolytic action and urease inhibition (Ali et al., 2013).
Synthesis, Characterization, and Antimicrobial Activity of Novel Chitosan Schiff Bases
Chitosan Schiff bases incorporating heteroaryl pyrazole derivatives, including 4-(thiophen-2-yl)thiophene-2-carbaldehyde, were synthesized and characterized. These compounds demonstrated significant antimicrobial activity against various bacteria and fungi without exhibiting cytotoxic activity, highlighting their potential as antimicrobial agents (Hamed et al., 2020).
Photophysical Properties of Novel Aryl Substituted Thiophene Derivatives
Research into the photophysical properties of novel fluorescent aryl-substituted thiophene derivatives has been conducted. These compounds are identified as promising materials for organic light-emitting diodes, with studies focusing on their UV-Vis absorption and photoluminescent spectra (Xu & Yu, 2011).
Synthesis and Structure-Physicochemical Properties Relationship of Thiophene-Substituted Bis(5,4-d)thiazoles
Symmetrically substituted thiazolo[5,4-d]thiazoles with a thiophene core were synthesized and characterized. The study provides insights into the relationship between structure and physicochemical properties, including UV-Vis and fluorescence, highlighting their potential application in material chemistry (Tokárová & Biathová, 2018).
Fluorescent Sensor for Ferric Ion Detection
A novel fluorescent sensor, 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC), was synthesized and characterized. It demonstrated strong fluorescence quenching in the presence of Fe3+ ions, making it a potential candidate for selective metal ion detection (Zhang et al., 2016).
Corrosion Inhibition for Aluminum Alloy
Thiophene derivatives have been studied for their corrosion inhibition properties for the AA2024-T3 aluminum alloy in hydrochloric acid medium. These studies involved electrochemical methods and DFT/B3LYP-based calculations, revealing high inhibition efficiencies and suggesting a promising application in corrosion protection (Arrousse et al., 2022).
Future Directions
Thiophene derivatives, including “4-(Thiophen-2-yl)thiophene-2-carbaldehyde”, have a wide range of applications in medicinal chemistry and material science . They are used in the synthesis of various drugs and are also important in the advancement of organic semiconductors . Therefore, the future research directions could involve exploring new synthesis methods, studying their pharmacological properties, and developing new applications in material science.
properties
IUPAC Name |
4-thiophen-2-ylthiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS2/c10-5-8-4-7(6-12-8)9-2-1-3-11-9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZMKZIXZVISIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290267 | |
| Record name | [2,3′-Bithiophene]-5′-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-2-yl)thiophene-2-carbaldehyde | |
CAS RN |
893736-91-9 | |
| Record name | [2,3′-Bithiophene]-5′-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893736-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2,3′-Bithiophene]-5′-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




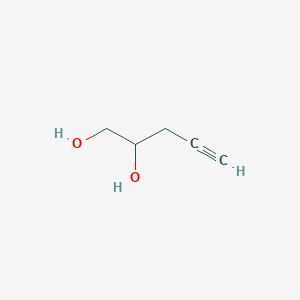
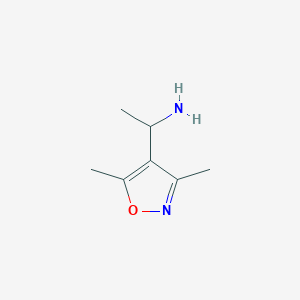

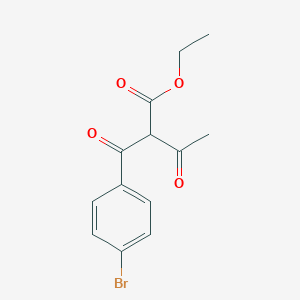

![2,4,6-tris(propan-2-yl)-N-(2-{4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethyl)benzene-1-sulfonamide](/img/structure/B3296481.png)
![5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3296489.png)
![(3'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B3296497.png)
